molecular formula C14H14F3NO2 B8250109 3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B8250109
M. Wt: 285.26 g/mol
InChI Key: QNSIUUPSPWJIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2384517-61-5) is a pharmaceutical intermediate with a molecular weight of 285.26 g/mol and the formula C₁₄H₁₄F₃NO₂ . This compound features a rigid, fused bicyclic scaffold incorporating a trifluoromethyl group, a combination that suggests potential for high structural diversity and metabolic stability in drug discovery research . This chemical is primarily developed as a key building block for the synthesis of novel active compounds. Its unique azabicyclo[3.1.0]hexane core and the presence of the trifluoromethyl group make it a valuable precursor for creating derivatives with potential central nervous system (CNS) activity. The structure is considered to have good blood-brain barrier permeability, indicating significant research value for developing therapeutics targeting neurological pathways . The product is offered with a purity of 97% and must be stored in a cool, dark place, sealed in dry conditions at 2-8°C to maintain stability . This product is labeled with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c15-14(16,17)13-7-12(13,11(19)20)8-18(9-13)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSIUUPSPWJIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(CN(C2)CC3=CC=CC=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Purity (HPLC area%)
Epoxide ring-openingMg(ClO₄)₂, THF, 60°C7895.2
Fluorination with Deoxo-FluorDeoxo-Fluor, CH₂Cl₂, −20°C9298.5
Chiral separation of 21 Chiral HPLC (Chiralpak AD-H column)4599.7
Reductive amination for benzylationNaBH₃CN, AcOH, THF, 25°C8899.5
Knoevenagel condensationPiperidine, EtOH, reflux6599.0

Alternative Route: Direct Cyclization of Amino Alcohols

An alternative approach involves cyclization of amino alcohol precursors. For example, (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is synthesized via intramolecular cyclization of a γ-amino alcohol using Burgess reagent in dichloromethane at 0°C. Benzylation is then performed by treating the secondary amine with benzyl bromide and potassium carbonate in dimethylformamide (DMF), achieving a 76% yield.

Challenges in Stereochemical Control

The azabicyclo[3.1.0]hexane system introduces inherent stereochemical complexity. Chiral resolution via HPLC remains critical for isolating the desired (1R,5S) enantiomer, as demonstrated in the separation of 21 and 22 . Asymmetric catalysis using cinchona alkaloid-derived catalysts has been explored to improve enantioselectivity during cyclization, though yields remain suboptimal (50–60%).

Scale-Up Considerations and Industrial Feasibility

Large-scale production requires optimizing solvent systems and minimizing column chromatography. The magnesium perchlorate-catalyzed method is advantageous for scale-up due to its compatibility with toluene and ethanol, enabling distillative work-up. In contrast, the radical chlorination step necessitates specialized UV reactors and pressure-resistant equipment, increasing capital costs .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure with a trifluoromethyl group that enhances its chemical reactivity and biological activity. Its molecular formula is C12H14F3N and it has a molecular weight of approximately 285.26 g/mol. The unique structural characteristics contribute to its diverse applications.

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its unique bicyclic framework allows for the modification of various functional groups, facilitating the development of new drug candidates.
  • Dopamine Receptor Modulation : Research indicates that derivatives of this compound may act as modulators of dopamine receptors, which are critical in treating neurological disorders such as Parkinson's disease and schizophrenia. Interaction studies have shown promising binding affinities to these receptors, suggesting potential therapeutic uses .

2. Chemical Synthesis

  • Building Block for Organic Synthesis : The compound is utilized in organic synthesis as a precursor for creating more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it an important intermediate in synthetic pathways.
  • Synthesis of Derivatives : Techniques such as nucleophilic substitution and functional group modifications allow chemists to create a range of derivatives with tailored properties for specific applications.

3. Materials Science

  • Development of Functional Materials : Due to its unique structural properties, this compound can be explored for creating advanced materials with specific functionalities, including polymers and coatings that exhibit enhanced durability or chemical resistance.

Case Study 1: Dopamine Receptor Modulation

A study investigated the interaction of 3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid with dopamine receptors using in vitro assays. The results indicated that certain derivatives exhibited significant affinity for D2 dopamine receptors, highlighting their potential as therapeutic agents in neuropharmacology .

Case Study 2: Synthesis Pathways

Research focused on optimizing synthetic routes for producing high-yield derivatives of this compound. Various reagents were tested to enhance the efficiency of oxidation and reduction reactions, resulting in improved yields and purities of the final products. This work emphasizes the importance of refining synthetic methods to facilitate further research and application development .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of pharmaceuticals targeting dopamine receptors; potential treatments for neurological disorders.
Chemical SynthesisUtilized as a building block for synthesizing complex organic molecules; versatile reactivity allows for diverse modifications.
Materials ScienceExploration in creating advanced materials with enhanced properties; applications in coatings and polymers.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group and bicyclic structure contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS: 489438-95-1)
  • Structural Difference : Replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group.
  • Impact : The Boc group improves solubility in organic solvents and facilitates synthetic intermediates, but reduces bioavailability compared to the benzyl derivative due to increased steric bulk .
  • Molecular Weight : 227.26 g/mol (vs. ~311.27 g/mol estimated for the benzyl-trifluoromethyl analog) .
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS: 63618-02-0)
  • Structural Difference : Substitutes benzyl and trifluoromethyl groups with a simple methyl group.
  • Impact : Reduced steric and electronic effects result in lower metabolic stability and weaker receptor affinity. Molecular weight is significantly lower (141.17 g/mol) .

Substituent Variations

(1S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS: 1931961-71-5)
  • Key Features : Stereospecific Boc-protected variant with a defined (1S,5S) configuration.
  • Applications : Used in chiral synthesis; the Boc group allows selective deprotection for further functionalization .
3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS: 1935920-81-2)
  • Structural Difference : Features a fluorenylmethyloxycarbonyl (Fmoc) group.
  • Role in Research : Commonly employed in solid-phase peptide synthesis for temporary amine protection. Higher molecular weight (349.38 g/mol) limits its use in small-molecule therapeutics .

Trifluoromethyl-Containing Analogs

3,5-Bis(Trifluoromethyl)benzyl Ester Derivatives
  • Example: (1R,5S,6S)-3,5-bis(Trifluoromethyl)benzyl 6-((1H-benzo[d][1,2,3]triazole-5-carboxamido)methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
  • However, increased molecular weight (~550–600 g/mol) may reduce pharmacokinetic efficiency .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid N/A* C₁₄H₁₄F₃NO₂ (estimated) ~311.27 Benzyl, -CF₃
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid 489438-95-1 C₁₁H₁₇NO₄ 227.26 Boc
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid 63618-02-0 C₇H₁₁NO₂ 141.17 Methyl
(1S,5S)-3-(tert-Butoxycarbonyl) analog 1931961-71-5 C₁₁H₁₇NO₄ 227.26 Boc, (1S,5S)

Biological Activity

3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a member of the azabicyclo[3.1.0]hexane family, which has garnered attention due to its diverse pharmacological properties. This compound is characterized by its unique bicyclic structure and the presence of a trifluoromethyl group, which can significantly influence its biological activity.

The molecular formula for this compound is C12H12F3N1O2C_{12}H_{12}F_3N_1O_2, with a molar mass of approximately 249.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.

PropertyValue
Molecular FormulaC₁₂H₁₂F₃N₁O₂
Molar Mass249.23 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Pharmacological Profile

Research has indicated that compounds within the azabicyclo[3.1.0]hexane class exhibit significant biological activity, particularly as ligands for opioid receptors. A study highlighted that derivatives of this compound demonstrated high binding affinities for the μ-opioid receptor, which could be beneficial in treating conditions such as pain and pruritus in veterinary medicine .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of various azabicyclo[3.1.0]hexane derivatives on cancer cell lines, including human erythroleukemia (K562) cells. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potential anti-cancer properties .

Key Findings:

  • IC50 Values: Some derivatives showed IC50 values as low as 5 μg/mL against K562 cells.
  • Mechanism of Action: The mechanism appears to involve modulation of opioid receptors, leading to apoptosis in cancer cells.

Case Study 1: Opioid Receptor Ligands

A specific study focused on the design and synthesis of novel μ-opioid receptor ligands based on the azabicyclo[3.1.0]hexane framework for treating pruritus in dogs. The research established structure-activity relationships (SAR) that indicated modifications to the lead structure led to compounds with enhanced binding affinities and selectivity for μ over δ and κ receptors .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of azabicyclo[3.1.0]hexane derivatives against various tumor cell lines, revealing promising results that warrant further exploration into their therapeutic applications in oncology .

Q & A

What synthetic methodologies are effective for constructing the 3-azabicyclo[3.1.0]hexane core in this compound?

Basic
The bicyclic core can be synthesized via Diels–Alder reactions or cyclopropanation strategies. For example, ethyl trimethylammonium permanganate in dichloromethane has been used to oxidize intermediates in azabicyclohexane synthesis, yielding products with dihydroxy and acetoxy substituents . Protecting groups like tert-butoxycarbonyl (Boc) are critical for regioselective functionalization, as seen in tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives .

Advanced
Optimizing stereochemical outcomes requires careful selection of catalysts and reaction conditions. For instance, chiral auxiliaries or enantioselective cyclopropanation agents (e.g., Simmons–Smith reagents) can control stereochemistry. Post-functionalization steps, such as trifluoromethylation via Ullmann coupling or radical pathways, should be performed under inert atmospheres to avoid side reactions .

How can structural ambiguities in the bicyclic system be resolved using spectroscopic techniques?

Basic
Combine 1H/13C NMR to identify proton environments and carbon hybridization. The bicyclo[3.1.0]hexane system shows distinct splitting patterns for bridgehead protons (δ ~2.5–3.5 ppm). IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups .

Advanced
Use 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry. For example, HMBC correlations between the benzyl group’s methylene protons and the bicyclic carbons can confirm substitution patterns. High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas, especially for intermediates with isotopic signatures (e.g., chlorine or fluorine) .

How should researchers address low yields in oxidation steps during synthesis?

Basic
Low yields in oxidation reactions (e.g., 9% for dihydroxy products) may arise from overoxidation or poor solubility. Use controlled stoichiometry of oxidizing agents (e.g., KMnO4) and polar aprotic solvents (e.g., acetone/water mixtures) to improve efficiency. Monitor reactions via TLC with UV-active spots .

Advanced
Mechanistic studies (e.g., DFT calculations) can identify rate-limiting steps. For example, steric hindrance near the bicyclic core may slow oxidation. Switch to milder oxidants like TEMPO/PhI(OAc)₂ or employ enzymatic catalysis for selective oxidation. Optimize reaction time and temperature using design-of-experiments (DoE) software .

What strategies mitigate hazards when handling reactive intermediates?

Basic
Reactive intermediates (e.g., aziridines) require inert atmospheres (N2/Ar) and cold conditions (−78°C). Use fume hoods, explosion-proof equipment, and personal protective gear (gloves, goggles). Quench reactions with aqueous NaHSO3 or saturated NH4Cl to neutralize excess reagents .

Advanced
Implement real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to detect exothermic events. For scale-up, use flow chemistry to minimize hazardous intermediate accumulation. Safety data sheets (SDS) for analogs (e.g., bicyclo[2.2.2]octane derivatives) recommend first-aid protocols for inhalation or dermal exposure .

How can conflicting spectral data for regioisomers be reconciled?

Basic
Compare experimental data with computed spectra (e.g., using Gaussian or ACD/Labs). For example, computed 13C NMR shifts for the trifluoromethyl-substituted carbon should align with observed δ ~120 ppm (quartet, J ~270 Hz) .

Advanced
Leverage X-ray crystallography to unambiguously assign regiochemistry. If crystals are unavailable, use NOESY to assess spatial proximity between substituents. For trifluoromethyl groups, 19F NMR provides additional resolution (δ ~−60 to −70 ppm for CF3) .

What computational tools predict the compound’s physicochemical properties?

Advanced
Use Molinspiration or SwissADME to calculate logP (~2.5–3.5), polar surface area (~70–80 Ų), and solubility. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, critical for CNS-targeting drug candidates. Density functional theory (DFT) predicts pKa (~3.5 for the carboxylic acid) and tautomer stability .

How can enantiomeric excess (ee) be determined for chiral intermediates?

Basic
Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers. Compare retention times with racemic standards. Optical rotation ([α]D) measurements provide a quick ee estimate but require pure samples .

Advanced
NMR chiral derivatization (e.g., Mosher’s esters) quantifies ee without chromatography. For fluorinated compounds, 19F NMR detects diastereotopic splitting. Circular dichroism (CD) spectroscopy correlates Cotton effects with absolute configuration .

What bioactivity assays are suitable for this compound?

Advanced
Screen against target enzymes (e.g., proteases or kinases) using fluorescence polarization or surface plasmon resonance (SPR). For CNS applications, assess blood-brain barrier penetration via PAMPA-BBB assays. Toxicity profiling (e.g., Ames test or hERG inhibition) ensures safety for preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.